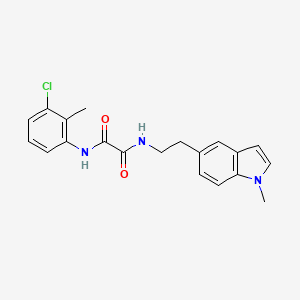
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide" belongs to the class of oxalamides, which are known for their diverse chemical reactions and potential applications in various fields of chemistry and biology. Oxalamides have been studied for their synthesis methods, molecular structures, and unique chemical and physical properties.
Synthesis Analysis
The synthesis of oxalamides, including compounds similar to "N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide," often involves novel synthetic approaches that enable the formation of these complex molecules. For instance, a novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which showcases the versatility and adaptability of synthetic methods in creating oxalamide compounds (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of oxalamides, such as the compound , can be complex, with various functional groups contributing to their unique properties. For example, the structure of a closely related compound, N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, was characterized by its distinct molecular geometry, which influences its chemical reactivity and interactions (Wang et al., 2016).
Chemical Reactions and Properties
Oxalamides can undergo a variety of chemical reactions, influenced by their molecular structure. Sulfur-mediated synthesis methods have been developed for creating unsymmetrically substituted N-aryl oxalamides, highlighting the chemical versatility and the potential for targeted functionalization of these compounds (Tikhonova et al., 2020).
Physical Properties Analysis
The physical properties of oxalamides, including solubility, melting points, and crystal structures, can vary significantly depending on their specific molecular configurations. Polymorphism is a notable physical property observed in similar compounds, where different crystal forms exist for the same compound, potentially affecting its physical and chemical behavior (Yamamoto, 1968).
Chemical Properties Analysis
The chemical properties of oxalamides, such as reactivity, stability, and interaction with biological molecules, are key areas of interest. Studies on binuclear copper(II) complexes bridged by oxalamide ligands have shed light on the interaction of these compounds with DNA, demonstrating their potential biological relevance and the influence of their chemical properties on their biological activities (Li et al., 2012).
科学的研究の応用
Synthesis and Chemical Properties
Innovative Synthetic Approaches
Research demonstrates novel synthetic strategies for oxalamide compounds. For instance, Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a method that could potentially be applicable to the synthesis of related compounds, including N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide. This process is highlighted for its operational simplicity and high yield, indicating a useful pathway for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Chemical Structure Analysis
Crystal Structure Insights
The study of similar compounds, such as N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, provides insights into the structural configuration of oxalamide compounds. Wang et al. (2016) explored the crystal structure, revealing how the chlorohydroxyphenyl ring plane interacts with the oxalamide unit. Such structural insights are critical for understanding the chemical behavior and potential applications of related compounds (Wang et al., 2016).
Biochemical Applications and Studies
Spectroscopic and Biochemical Studies
Garg et al. (2006) conducted research on metal complexes involving similar structural motifs, providing a foundation for the potential biochemical applications of oxalamide derivatives. Their work emphasized the antimicrobial properties of these complexes, suggesting avenues for the use of N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide in related areas (Garg et al., 2006).
Potential for Advanced Materials
Coordination Behavior and Biopotency
Singh et al. (2005) explored the coordination behavior of palladium(II) and platinum(II) complexes with ligands similar to oxalamides, highlighting their antimicrobial activity. This study underscores the potential for compounds like N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide to play a role in the development of new materials with biopotential applications (Singh et al., 2005).
特性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-16(21)4-3-5-17(13)23-20(26)19(25)22-10-8-14-6-7-18-15(12-14)9-11-24(18)2/h3-7,9,11-12H,8,10H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDONCKNINUDQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

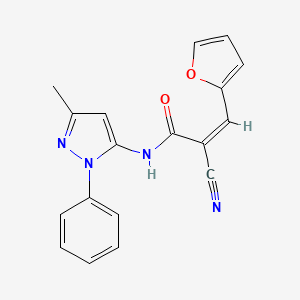

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)
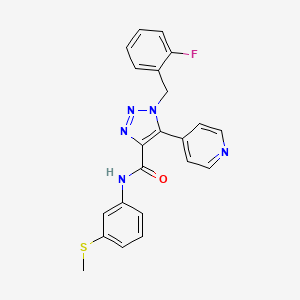
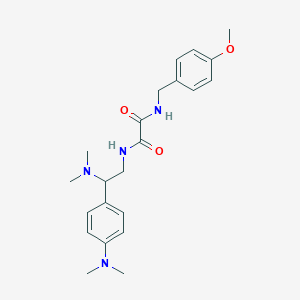
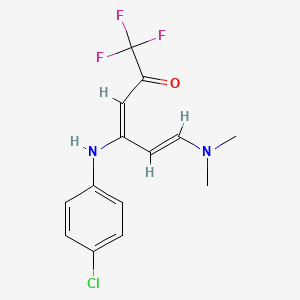
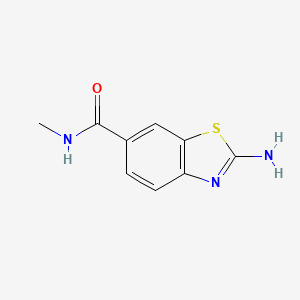
![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)


![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)
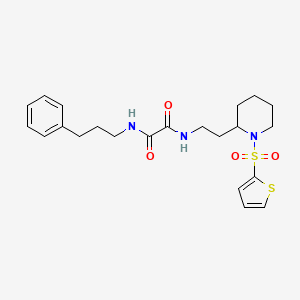
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)